N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Often used to alter the functional groups attached to the core structure.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modifications that can enhance or alter its biological activity .
Scientific Research Applications
N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly in cancer treatment due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide can block their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Cyclopropyl-containing compounds: Known for their stability and unique chemical properties.
Morpholine derivatives: Often used in medicinal chemistry for their ability to enhance the solubility and bioavailability of drugs
Uniqueness
N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical properties. Its ability to inhibit kinases selectively makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H20N6O2 |
---|---|
Molecular Weight |
316.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H20N6O2/c1-9-17-13-11(7-16-20(13)2)14(18-9)21-5-6-23-12(8-21)15(22)19-10-3-4-10/h7,10,12H,3-6,8H2,1-2H3,(H,19,22) |
InChI Key |
NZHSJSLXQHMHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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